Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 1,3-dioxolane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 1,3-dioxolane ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Piperidinecarboxylates: Compounds like Ethyl 4-piperidinecarboxylate share structural similarities but lack the 1,3-dioxolane ring.
Dioxolane Derivatives: Compounds such as 1,3-dioxolan-2-one have similar ring structures but different functional groups.
Uniqueness: Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is unique due to the presence of both the piperidine and 1,3-dioxolane rings, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-2-14-11(13)12-5-3-9(4-6-12)10-15-7-8-16-10/h9-10H,2-8H2,1H3 |
InChI Key |
CKALVVHIKMPBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2OCCO2 |
Origin of Product |
United States |
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